5-bromo-1-methyl-1H-indole-3-sulfonylchloride
CAS No.:
Cat. No.: VC18198995
Molecular Formula: C9H7BrClNO2S
Molecular Weight: 308.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrClNO2S |
|---|---|
| Molecular Weight | 308.58 g/mol |
| IUPAC Name | 5-bromo-1-methylindole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H7BrClNO2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3 |
| Standard InChI Key | FRACTYKUHUWAFE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
The compound’s indole core is modified with three functional groups:
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Bromine at the 5-position, which enhances electrophilic substitution reactivity.
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Methyl group at the 1-position, which sterically shields the nitrogen atom and influences regioselectivity in subsequent reactions.
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Sulfonyl chloride at the 3-position, a highly reactive moiety enabling nucleophilic substitutions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.58 g/mol |
| IUPAC Name | 5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride |
| Canonical SMILES | CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)Cl |
The sulfonyl chloride group () is electron-withdrawing, polarizing the indole ring and directing further substitutions to specific positions .
Synthesis and Preparation
The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves two primary steps:
Methylation of 5-Bromoindole
5-Bromo-1H-indole is methylated using methyl iodide () in the presence of a base such as sodium hydride () in tetrahydrofuran (THF) :
This reaction proceeds quantitatively at 0–25°C, with yields exceeding 90% .
Sulfonylation with Chlorosulfonic Acid
The methylated intermediate undergoes sulfonylation using chlorosulfonic acid () under controlled temperatures (−10°C to 0°C) to prevent side reactions:
The sulfonyl chloride group installs at the 3-position due to the indole’s inherent electronic bias.
Chemical Reactivity
The compound participates in three key reaction types:
Nucleophilic Substitution
The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example:
Triethylamine () is commonly used to scavenge HCl .
Palladium-Catalyzed Cross-Coupling
The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. Using as a catalyst and as a base, biaryl derivatives form in high yields :
Electrophilic Aromatic Substitution
The electron-deficient indole ring undergoes nitration or halogenation at the 4- or 6-positions, guided by the sulfonyl chloride’s meta-directing effects.
Applications in Scientific Research
Pharmaceutical Intermediate
Indole sulfonamides derived from this compound exhibit antimicrobial and anticancer activity. For instance, sulfonamide derivatives inhibit tyrosine kinases involved in cancer proliferation .
Material Science
The sulfonyl chloride serves as a precursor for sulfonate-based ionic liquids, which are used in electrolyte formulations.
Agricultural Chemistry
Functionalization of the indole ring produces herbicides and pesticides with enhanced bioactivity and environmental stability .
Comparative Analysis with Structural Analogs
4-Bromo vs. 5-Bromo Isomers
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Reactivity: The 5-bromo isomer undergoes Suzuki coupling 20% faster than the 4-bromo analog due to reduced steric hindrance .
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Biological Activity: 5-Bromo derivatives show higher antimicrobial potency, likely due to improved membrane permeability .
Sulfonyl Chloride vs. Carbaldehyde
Replacing the sulfonyl chloride with a carbaldehyde group (as in 5-bromo-1-methyl-1H-indole-3-carbaldehyde) shifts reactivity toward condensation reactions rather than nucleophilic substitutions .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low-temperature sulfonylation requires specialized equipment.
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Biological Data Gaps: Few studies directly assess this compound’s pharmacokinetics or toxicity.
Future work should prioritize:
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Developing room-temperature sulfonylation protocols.
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High-throughput screening for drug discovery applications.
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